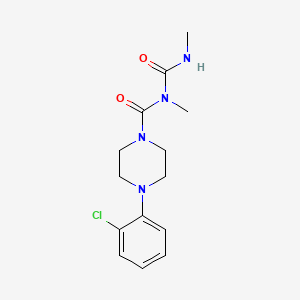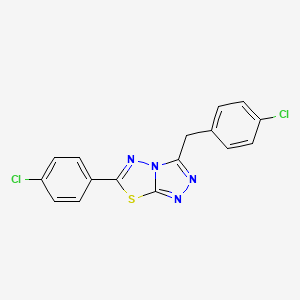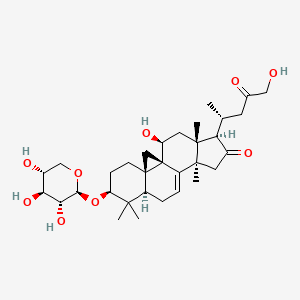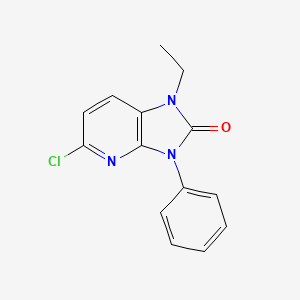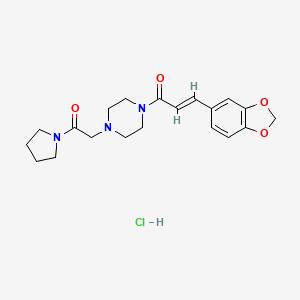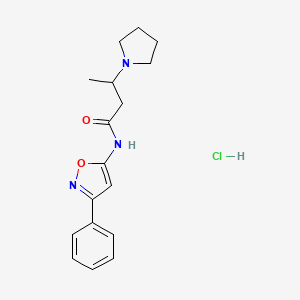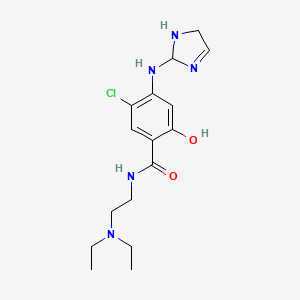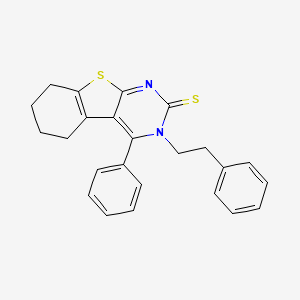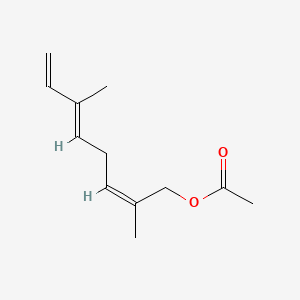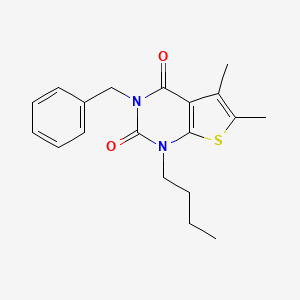
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)- is a heterocyclic compound that features a fused ring system combining thieno and pyrimidine moieties. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thieno ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of substituents such as butyl, dimethyl, and phenylmethyl groups through alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkyl halides, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives have diverse applications in scientific research, including:
Medicinal Chemistry: Potential use as therapeutic agents due to their biological activities.
Biological Studies: Investigation of their effects on biological systems.
Industrial Applications: Use in the synthesis of advanced materials or as intermediates in chemical production.
Mechanism of Action
The mechanism of action of thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interactions: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thieno(3,2-d)pyrimidine Derivatives: Similar fused ring systems with different substitution patterns.
Pyrimidine-2,4-dione Derivatives: Compounds with similar core structures but lacking the thieno ring.
Uniqueness
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
203808-40-6 |
|---|---|
Molecular Formula |
C19H22N2O2S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-benzyl-1-butyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H22N2O2S/c1-4-5-11-20-18-16(13(2)14(3)24-18)17(22)21(19(20)23)12-15-9-7-6-8-10-15/h6-10H,4-5,11-12H2,1-3H3 |
InChI Key |
JNYQAPXBNYFAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=C(S2)C)C)C(=O)N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



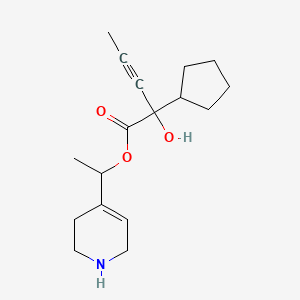
![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)
